Imidazo[1,2-b]pyridazine is classified as a bicyclic aromatic heterocycle. It is often explored as a scaffold in drug design because of its ability to interact with biological targets while potentially minimizing toxicity. The compound has been identified in numerous studies as a key element in the development of inhibitors for various kinases and other therapeutic targets, making it a privileged structure in medicinal chemistry .
The synthesis of imidazo[1,2-b]pyridazine can be accomplished through several methods, primarily involving cyclization reactions. Common synthetic routes include:
The molecular structure of imidazo[1,2-b]pyridazine consists of a fused imidazole and pyridazine ring system. The general formula can be represented as CHN. Key structural features include:
Imidazo[1,2-b]pyridazine participates in various chemical reactions that enhance its utility in drug development:
The mechanism of action for compounds based on imidazo[1,2-b]pyridazine often involves inhibition of specific kinases or other enzymes relevant to disease pathways:
Studies indicate that certain derivatives exhibit nanomolar potency against target kinases, highlighting their potential as therapeutic agents .
Imidazo[1,2-b]pyridazine exhibits several notable physical and chemical properties:
Imidazo[1,2-b]pyridazine has found applications across various fields:
Imidazo[1,2-b]pyridazine is a 9-membered [5,6]-fused bicyclic heteroaromatic system consisting of a pyridazine ring (six-membered, two nitrogen atoms) fused with an imidazole ring (five-membered, two nitrogen atoms). The canonical numbering designates N1 as the bridgehead nitrogen within the imidazole ring, with C2 and C3 positions adjacent. The pyridazine ring spans positions 5–8 and 9, where N4 and N9 are sp²-hybridized nitrogens. This connectivity results in a planar, electron-deficient core with π-electron delocalization across both rings. The parent compound (C₆H₅N₃, CID 136599) exhibits aromatic character validated by X-ray crystallography, with bond lengths intermediate between single and double bonds (e.g., C2–N1: 1.34 Å, N1–C9: 1.37 Å) [1] [4].
Table 1: Core Derivatives of Imidazo[1,2-b]Pyridazine
Compound Name | Molecular Formula | PubChem CID | Key Structural Features |
---|---|---|---|
Imidazo[1,2-b]pyridazine | C₆H₅N₃ | 136599 | Parent scaffold, no substituents |
Imidazo(1,2-b)pyridazine-2-carboxylic acid | C₇H₅N₃O₂ | 10583132 | Carboxylic acid at C2 position |
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | C₁₅H₁₅N₄S | N/A | Aryl (C2), thioether (C6) modifications |
6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | C₁₇H₁₄N₆O | N/A | Aminopyridone at C6, intramolecular H-bond |
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxamide | C₁₀H₁₁N₅O | N/A | Methyl (C2, C6), carboxamide (C3) |
The pyridazine ring in imidazo[1,2-b]pyridazine distinguishes it from isosteres like imidazo[1,2-a]pyrimidine (pyrimidine core) or imidazo[1,2-a]pyridine (pyridine core). Key differences include:
The juxtaposed nitrogen atoms in pyridazine govern key physicochemical properties:
Table 2: Dipolar Moments and Solubility of Bioisosteric Scaffolds
Heterocyclic Core | Avg. Dipole Moment (D) | Aqueous Solubility (mg/mL) | cLogP Range |
---|---|---|---|
Imidazo[1,2-b]pyridazine | 3.8–4.2 | 1.5–2.5 | −0.3 to 3.5 |
Imidazo[1,2-a]pyridine | 2.0–2.5 | 0.5–1.2 | 1.5 to 4.0 |
Imidazo[1,2-a]pyrimidine | 2.3–2.8 | 0.8–1.6 | 0.8 to 3.2 |
[1,2,4]Triazolo[4,3-a]pyridine | 3.0–3.5 | 0.2–0.7 | 1.2 to 3.8 |
The scaffold’s four hydrogen-bond acceptors (N1, N4, N9, and optionally C2=O) and one donor (NH if C3-aminated) critically influence pharmacokinetics:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8